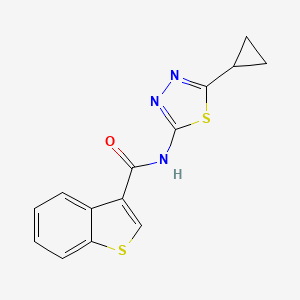

![molecular formula C15H13N3O2S B5570307 2-[5-(4-甲基苯基)-4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基]乙酰胺](/img/structure/B5570307.png)

2-[5-(4-甲基苯基)-4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide involves multi-step chemical processes, including cyclization, hydrolysis, and reactions with various reagents to yield tricyclic derivatives, bisamides, and tetracyclic compounds. Notably, substances synthesized have shown antianaphylactic activity, underscoring the potential pharmacological relevance of these compounds (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The crystal structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene C atom of the thioacetamide bridge. This structural insight, showing intramolecular N—H⋯N hydrogen bonding, is critical for understanding the compound's chemical behavior and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide derivatives include condensation, chlorination, and nucleophilic substitution, leading to the formation of various structurally related compounds. These reactions underline the compound's versatility and potential for generating a wide range of derivatives with different properties and applications (Lei et al., 2017).

科学研究应用

合成与药物化学

化合物 2-[5-(4-甲基苯基)-4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基]乙酰胺虽然未直接提及,但属于噻吩并[2,3-d]嘧啶衍生物的较广泛类别,这些衍生物因其在各种科学研究应用中的潜力而被广泛研究,特别是在药物化学中。这些衍生物通过各种化学反应合成,通常涉及在特定条件下用异(和异硫)氰酸酯与取代的羧酰胺反应,例如微波辐射,以生成具有不同取代基的各种噻吩并[2,3-d]嘧啶化合物 (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009)。这些合成方法促进了围绕噻吩并[2,3-d]嘧啶支架的化学空间的探索,从而能够设计和发现具有优化药理性质的化合物。

抗菌和抗真菌活性

一些研究集中于噻吩并[2,3-d]嘧啶衍生物的抗菌和抗真菌活性。例如,一些衍生物已显示出显着的抗菌特性,与针对各种细菌和真菌菌株的标准药物相当 (Hossan, Abu-Melha, Al-Omar, & Amr, 2012)。这些发现强调了噻吩并[2,3-d]嘧啶化合物作为开发新型抗菌剂的基础的潜力,以应对对抗生素耐药性日益增长的需求。

抗肿瘤和抗癌活性

噻吩并[2,3-d]嘧啶支架也是抗癌药物开发的有希望的候选者。一些衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性,显示出明显的生长抑制。这表明它们作为抗癌治疗的先导化合物的潜力 (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020)。此外,一些噻吩并[2,3-d]嘧啶衍生物对参与核苷酸生物合成的关键酶(例如胸苷酸合酶和二氢叶酸还原酶)的双重抑制活性突出了它们在靶向癌细胞增殖中的效用 (Gangjee, Qiu, Li, & Kisliuk, 2008)。

属性

IUPAC Name |

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXBSUGUNGNMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

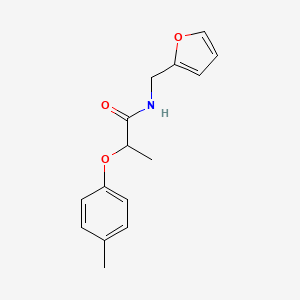

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

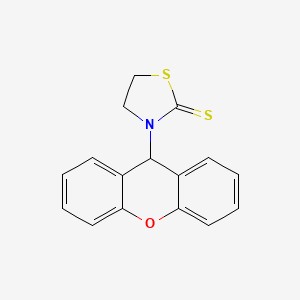

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

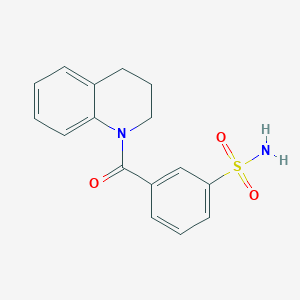

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)